molecular formula C15H24ClNO B2449090 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride CAS No. 1051919-41-5

4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride

Cat. No.: B2449090
CAS No.: 1051919-41-5
M. Wt: 269.81
InChI Key: WGVUBRHIPOBESP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.

    Substitution with Phenylpropoxy Group: The piperidine ring is then reacted with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to introduce the phenylpropoxy group.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the piperidine ring and 3-phenylpropyl bromide.

    Reaction Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Purification and Crystallization: Purification of the final product through recrystallization or chromatography to ensure high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosyl chloride)

Major Products

    Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of reduced derivatives with saturated bonds.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Employed in studies involving receptor binding and neurotransmitter activity due to its structural similarity to certain bioactive compounds.

    Medicine: Investigated for potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropoxy group can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Phenylpropoxy)methyl]piperidine: The base compound without the hydrochloride salt.

    4-[(3-Phenylpropoxy)methyl]pyridine: A similar compound with a pyridine ring instead of piperidine.

    3-Phenylpropylamine: A simpler compound with a similar phenylpropoxy group but lacking the piperidine ring.

Uniqueness

4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is unique due to its specific structural features, which confer distinct biochemical properties. The presence of both the piperidine ring and the phenylpropoxy group allows for versatile interactions with biological targets, making it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

4-(3-phenylpropoxymethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-5-14(6-3-1)7-4-12-17-13-15-8-10-16-11-9-15;/h1-3,5-6,15-16H,4,7-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVUBRHIPOBESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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